3-(2-Fluoro-5-methylphenyl)-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide
- ABT-869 (1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea)
Uniqueness
3-(2-Fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-6-3-4-9(12)8(5-6)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15) |
InChI Key |
NNSGPIGRTHAODY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
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